molecular formula C20H16BrN5O2 B11328773 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11328773
M. Wt: 438.3 g/mol
InChI Key: LVZFUHOXOPPIJA-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a bromophenyl group, a benzoxazole ring, a triazole ring, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with a carboxamide group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as monoamine oxidase and acetylcholinesterase, inhibiting their activity and leading to neuroprotective effects.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for further study and application.

Properties

Molecular Formula

C20H16BrN5O2

Molecular Weight

438.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-prop-2-enyltriazole-4-carboxamide

InChI

InChI=1S/C20H16BrN5O2/c1-3-10-22-20(27)18-12(2)26(25-23-18)15-8-9-17-16(11-15)19(28-24-17)13-4-6-14(21)7-5-13/h3-9,11H,1,10H2,2H3,(H,22,27)

InChI Key

LVZFUHOXOPPIJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCC=C

Origin of Product

United States

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